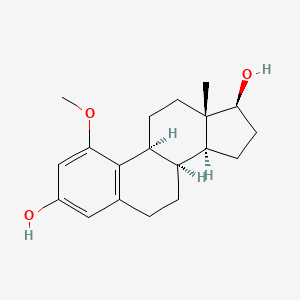

Methoxyestradiol

説明

Structure

3D Structure

特性

分子式 |

C19H26O3 |

|---|---|

分子量 |

302.4 g/mol |

IUPAC名 |

(8R,9S,13S,14S,17S)-1-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-14-13(15(19)5-6-17(19)21)4-3-11-9-12(20)10-16(22-2)18(11)14/h9-10,13-15,17,20-21H,3-8H2,1-2H3/t13-,14-,15-,17-,19-/m0/s1 |

InChIキー |

PJCUYTOXKIUJSL-SARNLOFESA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)OC |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)OC |

製品の起源 |

United States |

Foundational & Exploratory

Methoxyestradiol: A Deep Dive into its Anticancer Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME), an endogenous metabolite of 17β-estradiol, has garnered significant attention in the field of oncology for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities against a wide spectrum of cancer cells. Unlike its parent compound, 2-ME's anticancer effects are mediated through mechanisms independent of estrogen receptors, making it a promising candidate for a broad range of hormone-sensitive and -insensitive tumors. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanisms of Action

The anticancer activity of this compound is multifaceted, primarily targeting three critical cellular processes: microtubule dynamics, apoptosis induction, and inhibition of angiogenesis.

Disruption of Microtubule Dynamics

A primary mechanism of 2-ME is its ability to interfere with the normal function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. 2-ME binds to the colchicine-binding site on β-tubulin, leading to the suppression of microtubule dynamics rather than outright depolymerization at physiologically relevant concentrations.[1] This disruption of microtubule function leads to a cascade of events culminating in mitotic arrest and apoptosis.

Quantitative Analysis of 2-ME's Effect on Microtubule Dynamics

The table below summarizes the quantitative effects of this compound on key parameters of microtubule dynamics.

| Parameter | Cell Line | 2-ME Concentration (µM) | Observed Effect | Reference |

| IC50 for Mitotic Arrest | MCF7 | 1.2 | 50% of cells arrested in mitosis | [1] |

| Microtubule Growth Rate | In vitro | 4 | 17% reduction | [1] |

| MCF7 | 1.2 | Significant suppression | [1] | |

| Microtubule Dynamicity | In vitro | 4 | 27% reduction | [1] |

| MCF7 | 1.2 | Significant suppression | [1] | |

| Tubulin Polymerization | In vitro (purified tubulin) | 200 | 60% maximal inhibition | [1] |

| Microtubule Polymer Mass | In vitro (with MAPs) | 500 | 13% reduction | [1] |

Signaling Pathway: Microtubule Disruption by this compound

The following diagram illustrates the mechanism by which 2-ME disrupts microtubule dynamics, leading to mitotic arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of these pathways leads to the downstream activation of caspases, a family of proteases that execute the apoptotic process.

Quantitative Analysis of 2-ME-Induced Apoptosis

The tables below provide a summary of the IC50 values of this compound in various cancer cell lines and its impact on key apoptotic markers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEC-1-A | Endometrial Carcinoma | Not specified, but induced apoptosis | [2] |

| RL-95-2 | Endometrial Carcinoma | Not specified, but induced necrosis | [2] |

| Human Glioblastoma cell lines | Glioblastoma | Not specified, but had a strong antiproliferative effect | [3] |

| HeLa | Cervical Adenocarcinoma | ~0.5 (for sulphamoylated analogues) | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | ~0.5 (for sulphamoylated analogues) | [4] |

| NTUB1 | Urothelial Carcinoma | Dose-dependent cytotoxicity observed | [5] |

| T24 | Urothelial Carcinoma | Dose-dependent cytotoxicity observed | [5] |

| A549 | Lung Cancer | Not specified, but induced apoptosis under normoxia | [6] |

| Ramos | Burkitt's Lymphoma | Not specified, but decreased HIF-1α and Bcl-xL | [7] |

| MG63 | Osteosarcoma | Dose-dependent inhibition of proliferation | [8] |

| HUVEC | Endothelial | ED50 ~3.5 | [9] |

| RSE-1 | Angiotumor Endothelial | ED50 ~2.2 | [9] |

Table 2: Effect of this compound on Apoptotic Markers

| Marker | Cell Line | 2-ME Concentration (µM) | Observed Effect | Reference |

| Bax/Bcl-2 Ratio | Esophageal Squamous Carcinoma | 1 | 1.45 (normalized to Bcl-2) | [10] |

| Cervical Carcinoma | 1 | 1.87 (normalized to Bcl-2) | [11] | |

| Lymphoma Raji cells | Not specified | Upregulation | [12] | |

| Bcl-2 Expression | Esophageal Squamous Carcinoma | 1 | Statistically significant decrease (0.69 of control) | [10] |

| Prostate Cancer | Not specified | Significant reduction | [13] | |

| Bax Expression | Esophageal Squamous Carcinoma | 1 | No significant effect | [10] |

| Cervical Carcinoma | 1 | Statistically significant increase | [11] | |

| Prostate Cancer | Not specified | Enhanced expression | [13] | |

| Caspase-3 Activation | Urothelial Carcinoma | 2 | Activation observed | [5] |

| Ovarian Cancer (A2780) | 5 | Activation observed | [14] | |

| Adenocarcinoma cell lines | Not specified | Activation observed | [4] | |

| Caspase-7 Activation | Urothelial Carcinoma | 2 | Activation observed | [5] |

| Caspase-8 Activation | Urothelial Carcinoma | 2 | Activation observed | [5] |

| Ovarian Cancer (A2780) | 5 | Activation observed | [14] | |

| Caspase-9 Activation | Urothelial Carcinoma | 2 | Activation observed | [5] |

| Ovarian Cancer (A2780) | 5 | Activation observed | [14] | |

| Apoptotic Cells (%) | Triple-Negative Breast Cancer | 5 | 9.2% (24h), 15.9% (48h), 24.5% (72h) | [15] |

| Oligodendroglial Precursor Cells | 5 | 470% increase in phosphatidylserine (B164497) externalization | [16] |

Signaling Pathway: this compound-Induced Apoptosis

This diagram illustrates the dual pathways of apoptosis induction by 2-ME.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound exerts potent anti-angiogenic effects primarily through the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a key transcription factor that is stabilized under hypoxic conditions (common in tumors) and upregulates the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Quantitative Analysis of 2-ME's Anti-Angiogenic Effects

The following table summarizes the quantitative data on the anti-angiogenic properties of this compound.

| Parameter | Model System | 2-ME Concentration/Dose | Observed Effect | Reference |

| HIF-1α Protein Expression | Lung Cancer Cells (Hypoxic) | 10 µM | Significant decrease (p≤0.001) | [6] |

| Endometriotic Lesions (in vivo) | Not specified | Strong suppression | [17] | |

| Keloid Fibroblasts (Hypoxic) | Not specified | Significant decrease | [18] | |

| Endothelial Cell Proliferation | HUVECs | 10 µM | >85% inhibition | [19] |

| Endothelial Tube Formation | HUVECs in co-culture | 1 µM | Small reduction | [20] |

| Microvessel Density | Endometriotic Lesions (in vivo) | 100 mg/kg | 63% reduction after 5 weeks | [17] |

Signaling Pathway: Inhibition of Angiogenesis by this compound

The diagram below outlines the mechanism of 2-ME-mediated inhibition of angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Workflow: Tubulin Polymerization Assay

Protocol:

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA), this compound stock solution, DMSO (vehicle control).

-

Procedure:

-

Thaw purified tubulin on ice.

-

Prepare reaction mixtures in a 96-well plate containing polymerization buffer and GTP.

-

Add this compound at various concentrations or DMSO to the respective wells.

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

The rate and extent of tubulin polymerization are determined from the absorbance curves.

-

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Workflow: Flow Cytometry for Apoptosis

Protocol:

-

Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), PBS.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot for HIF-1α

This technique is used to detect and quantify the levels of HIF-1α protein in cancer cells after treatment with this compound.

Workflow: Western Blot for HIF-1α

Protocol:

-

Reagents: RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against HIF-1α, HRP-conjugated secondary antibody, ECL detection reagent.

-

Procedure:

-

Culture cells under hypoxic conditions (e.g., 1% O2) and treat with this compound.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Normalize HIF-1α band intensity to a loading control (e.g., β-actin).

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Workflow: In Vitro Angiogenesis Assay

Protocol:

-

Reagents: Basement membrane matrix (e.g., Matrigel), endothelial cell growth medium, this compound, endothelial cells (e.g., HUVECs).

-

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest endothelial cells and resuspend them in medium containing various concentrations of this compound or vehicle.

-

Seed the cells onto the solidified matrix.

-

Incubate for 4-18 hours to allow the formation of capillary-like structures.

-

Visualize and capture images of the tube networks using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Conclusion

This compound exhibits a robust and multifaceted mechanism of action against cancer cells, primarily through the disruption of microtubule dynamics, induction of apoptosis via both intrinsic and extrinsic pathways, and the inhibition of angiogenesis through the downregulation of HIF-1α. Its efficacy across a broad range of cancer cell types, independent of estrogen receptor status, underscores its potential as a versatile therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to optimize its delivery and clinical efficacy.

References

- 1. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis or necrosis in human endometrial carcinoma cells by 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methoxyestradiol inhibits proliferation of normal and neoplastic glial cells, and induces cell death, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulphamoylated 2-methoxyestradiol analogues induce apoptosis in adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methoxyestradiol Induces Mitotic Arrest, Apoptosis, and Synergistic Cytotoxicity with Arsenic Trioxide in Human Urothelial Carcinoma Cells | PLOS One [journals.plos.org]

- 6. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of normal and experimental angiotumor endothelial cell proliferation and cell cycle progression by 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bax/Bcl-2 expression levels of 2-methoxyestradiol-exposed esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of prostaglandin A2 and 2-methoxyestradiol on Bax and Bcl-2 expression levels in cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Up-Regulation of Bax/BCL-2 Ratio by 2-Methoxyestradiol Induces Apoptosis in Lymphoma Raji Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination of 2-methoxyestradiol (2-ME2) and eugenol for apoptosis induction synergistically in androgen independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2‐this compound Inhibits the Oxygen‐Sensing Pathway in Keloid Fibroblasts by Targeting HIF‐1α/PHD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-[methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxyestradiol: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (B1684026) (2ME2), an endogenous metabolite of 17β-estradiol, has emerged as a molecule of significant interest in biomedical research and drug development. Initially considered an inactive byproduct of estrogen metabolism, extensive research has unveiled its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, independent of classical estrogen receptor signaling.[1][2] This technical guide provides an in-depth overview of the core biological functions of 2ME2, its mechanisms of action, and the experimental methodologies used to elucidate these functions.

Core Biological Functions and Mechanisms of Action

2ME2 exerts a wide range of biological effects, primarily centered around the inhibition of cell proliferation and the induction of apoptosis. These effects are observed across a variety of cell types, including numerous cancer cell lines, and are mediated through several key mechanisms.

Anti-Cancer Activity

2ME2 demonstrates potent anti-cancer activity against a broad spectrum of malignancies, including breast, prostate, ovarian, and pancreatic cancers, as well as leukemia and melanoma.[1] Its primary anti-neoplastic mechanisms include:

-

Disruption of Microtubule Dynamics: 2ME2 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[3] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[4]

-

Induction of Apoptosis: 2ME2 induces programmed cell death through both the intrinsic and extrinsic pathways.[5][6]

-

Intrinsic Pathway: This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[2][7]

-

Extrinsic Pathway: 2ME2 upregulates the expression of death receptors, such as Death Receptor 5 (DR5), sensitizing cells to apoptosis induced by ligands like TRAIL. This leads to the activation of caspase-8 and the subsequent executioner caspases.[5]

-

-

Generation of Reactive Oxygen Species (ROS): 2ME2 has been shown to increase the production of ROS within cancer cells, leading to oxidative stress and contributing to the induction of apoptosis.[8]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 2ME2 is a potent inhibitor of angiogenesis, acting through multiple mechanisms:

-

Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): HIF-1α is a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). 2ME2 inhibits the translation of HIF-1α protein, thereby reducing the expression of its target genes.[9] This effect is linked to its microtubule-disrupting activity.[9]

-

Direct Effects on Endothelial Cells: 2ME2 directly inhibits the proliferation and migration of endothelial cells, the primary cellular components of blood vessels.

Cardiovascular and Neuroprotective Roles

Beyond its anti-cancer and anti-angiogenic properties, emerging evidence suggests potential roles for 2ME2 in cardiovascular health and neuroprotection. It has been shown to have vasodilatory effects and may offer protection against certain types of cardiovascular disease. Additionally, some studies indicate that 2ME2 may have neuroprotective effects in the context of neurodegenerative diseases.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of 2-Methoxyestradiol.

Table 1: In Vitro Anti-Proliferative Activity (IC50) of 2-Methoxyestradiol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 1.5 | [1] |

| MDA-MB-231 | Breast Cancer | 1.1 | [1] |

| MDA-MB-435 | Breast Cancer | 1.3 | [1] |

| PC-3 | Prostate Cancer | 1.98 (in mixed micelles) | [10] |

| K562 | Chronic Myeloid Leukemia | 2 | [11] |

| CNE2 | Nasopharyngeal Carcinoma | 2.82 | [12] |

Table 2: Binding Affinity and Inhibition Constants

| Parameter | Target | Value | Reference |

| Ki (Competitive Inhibition) | Colchicine (B1669291) binding to tubulin | 22 µM | [3] |

Table 3: Clinical Trial Dosages

| Trial Phase | Cancer Type | Dosage | Reference |

| Phase I | Metastatic Breast Cancer | 200-1000 mg/day (monotherapy) | [13] |

| Phase I | Metastatic Breast Cancer | 200-1000 mg/day (with docetaxel) | [13] |

| Phase I | Advanced Solid Tumors | 400-3000 mg twice daily | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of 2-Methoxyestradiol.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7, PC-3, HeLa) and non-cancerous control cell lines.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

2ME2 Preparation: Dissolve 2-Methoxyestradiol in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 2ME2 or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with 2ME2 or vehicle control for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with 2ME2, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., HIF-1α, cleaved caspase-3, Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

-

Matrigel Preparation: Thaw Matrigel on ice and mix it with the desired concentration of 2ME2 or vehicle control. Pro-angiogenic factors (e.g., bFGF or VEGF) can be added to stimulate angiogenesis.

-

Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.

-

Plug Excision: After a predetermined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Quantify the amount of hemoglobin in the plugs using a hemoglobin assay kit as a measure of blood vessel formation.

-

Immunohistochemistry: Fix the plugs, embed them in paraffin, and section them. Stain the sections with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 2-Methoxyestradiol.

2ME2-Induced Apoptosis Pathways

2ME2-Mediated Inhibition of HIF-1α

2ME2-Induced G2/M Cell Cycle Arrest

Conclusion

2-Methoxyestradiol is a pleiotropic agent with well-documented anti-cancer and anti-angiogenic activities. Its multifaceted mechanism of action, involving microtubule disruption, induction of apoptosis through both intrinsic and extrinsic pathways, and inhibition of the key pro-angiogenic factor HIF-1α, makes it a compelling candidate for further investigation and therapeutic development. This technical guide provides a foundational understanding of the biological functions of 2ME2 and the experimental approaches used to study them, serving as a valuable resource for researchers and drug development professionals in the field of oncology and beyond. The ongoing clinical trials and the development of novel formulations and analogs of 2ME2 highlight its continuing promise as a potential therapeutic agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design, Synthesis, and Evaluation of Novel 2-Methoxyestradiol Derivatives as Apoptotic Inducers through an Intrinsic Apoptosis Pathway | MDPI [mdpi.com]

- 3. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 2-methoxyestradiol mediates apoptosis through caspase-dependent and independent mechanisms in ovarian cancer cells but not in normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanism underlying 2-methoxyestradiol inducing apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Microtubules Regulate Hypoxia-inducible Factor-1α Protein Trafficking and Activity: IMPLICATIONS FOR TAXANE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Structure activity analysis of 2-methoxyestradiol analogues reveals targeting of microtubules as the major mechanism of antiproliferative and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methoxyestradiol in Cell Cycle Arrest: A Technical Guide

Abstract

2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol, has emerged as a potent anti-proliferative agent with significant potential in oncology. Unlike its parent compound, 2-ME's anti-cancer activities are independent of estrogen receptors.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in a wide range of cancer cell lines.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying 2-ME-induced cell cycle arrest, detailed experimental protocols for its investigation, and a summary of its efficacy across various cancer models.

Introduction

2-Methoxyestradiol is a naturally occurring metabolite of estradiol (B170435) that has garnered considerable interest for its anti-tumor and anti-angiogenic properties.[5] It binds to the colchicine-binding site on tubulin, but its primary mechanism at physiologically relevant concentrations is not the depolymerization of microtubules, but rather the suppression of their dynamic instability.[6][7][8] This subtle yet critical interference with microtubule function is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9] This guide will dissect the intricate signaling pathways modulated by 2-ME and provide practical methodologies for researchers studying its effects.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary molecular target of 2-methoxyestradiol is the microtubule cytoskeleton. While high concentrations of 2-ME can lead to microtubule depolymerization, its clinically relevant anti-proliferative effects are observed at much lower concentrations that primarily suppress microtubule dynamics.[6][8]

Key findings on 2-ME's interaction with microtubules:

-

Binding Site: 2-ME binds to or near the colchicine (B1669291) site on β-tubulin.[7][10]

-

Inhibition of Polymerization: In vitro, 2-ME inhibits the assembly of purified tubulin in a concentration-dependent manner.[7][8]

-

Suppression of Dynamics: At lower, more physiologically relevant concentrations, 2-ME significantly suppresses the rate and extent of microtubule growth and shortening, a phenomenon known as dynamic instability.[6][7] For instance, in MCF7 cells, 2-ME at its IC50 for mitotic arrest (1.2 µmol/L) significantly suppressed the mean microtubule growth rate, duration, and length without causing observable depolymerization.[7]

Data Presentation: Anti-proliferative and Cell Cycle Effects

The anti-proliferative activity of 2-methoxyestradiol varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects of 2-ME on cell cycle phase distribution.

Table 1: IC50 Values of 2-Methoxyestradiol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| CEM | Acute T lymphoblastic leukemia | ~2 (at 48h) | [11][12] |

| CNE2 | Nasopharyngeal carcinoma | 2.82 | [13] |

| B16 | Melanoma | ~3.5 (10 µg/mL) | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 (at 48h) | [14] |

| 143B | Osteosarcoma | 1-10 | [15] |

| LNCaP, DU 145, PC-3 | Prostate Cancer | Not specified | [16] |

Table 2: Effect of 2-Methoxyestradiol on Cell Cycle Phase Distribution

| Cell Line | 2-ME Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation(s) |

| CEM | 1 | 24 | Decreased | Decreased | 45.09 | [11] |

| CEM | 2 | 24 | Decreased | Decreased | 73.41 | [11] |

| CEM | 4 | 24 | Decreased | Decreased | 83.12 | [11] |

| B16 | ~3.5 (10 µg/mL) | Not specified | Significantly Decreased | Significantly Decreased | ~3-fold increase | [4] |

| DU 145 | Not specified | Not specified | Decreased | Not specified | ~2-fold increase | [16] |

| 143B | 1 | Not specified | Increased (G1 arrest) | Not specified | Not specified | [15] |

| 143B | 10 | Not specified | Not specified | Not specified | Increased (G2/M arrest) | [15] |

Signaling Pathways in 2-ME-Induced G2/M Arrest

The arrest of the cell cycle in the G2/M phase by 2-methoxyestradiol is a complex process involving the modulation of several key regulatory proteins. The disruption of microtubule dynamics activates the spindle assembly checkpoint, which in turn initiates a signaling cascade that prevents the onset of anaphase and mitotic exit.

The Cyclin B1-Cdc2 Complex

The master regulator of entry into mitosis is the Cyclin B1-Cdc2 (also known as CDK1) complex. The activity of this complex is tightly controlled by phosphorylation. 2-ME treatment leads to an accumulation of cells in G2/M, which is associated with the modulation of this complex.

-

Upregulation of Cyclin B1 and Cdc2: Treatment with 2-ME has been shown to increase the protein levels of both Cyclin B1 and Cdc2.[17]

-

Inhibitory Phosphorylation of Cdc2: The G2/M arrest is often accompanied by an increase in the inhibitory phosphorylation of Cdc2 at Tyr15.[16][18] This phosphorylation is carried out by Wee1 and Myt1 kinases and prevents the activation of the Cyclin B1-Cdc2 complex.

-

Modulation of Cdc25C: The phosphatase Cdc25C is responsible for dephosphorylating and activating Cdc2. 2-ME treatment can lead to an increase in the inactive, phosphorylated form of Cdc25C (at Ser216).[18]

Role of p21

The cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1) plays a crucial role in mediating the cell cycle arrest induced by 2-ME.

-

Upregulation of p21: A significant increase in the expression of p21 is a common observation following 2-ME treatment.[3][16]

-

Inhibition of Cyclin B1-Cdc2: p21 can directly bind to and inhibit the activity of the Cyclin B1-Cdc2 complex, thereby contributing to the G2/M arrest.[19]

Experimental Protocols

Cell Synchronization

To study the effects of 2-methoxyestradiol on specific phases of the cell cycle, synchronization of the cell population is often necessary. A common method is the double thymidine (B127349) block, which arrests cells at the G1/S boundary.[3][20]

Protocol: Double Thymidine Block [3]

-

Plate cells at a density that will not lead to confluency during the synchronization period.

-

Allow cells to adhere overnight.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate for 16-18 hours.

-

Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.

-

Add fresh, pre-warmed complete medium and incubate for 9 hours.

-

Add thymidine again to a final concentration of 2 mM.

-

Incubate for another 16-18 hours.

-

To release the cells from the block, wash twice with pre-warmed, serum-free medium and add fresh, pre-warmed complete medium.

-

Cells will now progress synchronously through the cell cycle. Samples can be collected at various time points for analysis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[6][21]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis [21]

-

Harvest cells (both adherent and suspension) and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

-

Incubate the cells on ice for at least 30 minutes (can be stored at -20°C for several weeks).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data on a linear scale for the PI fluorescence.

Western Blot Analysis of Cell Cycle Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

Protocol: Western Blot for Cyclin B1, Cdc2, and p21 [22][23]

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15), anti-p21) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

2-Methoxyestradiol represents a promising class of anti-cancer agents that target the fundamental process of cell division. Its ability to suppress microtubule dynamics leads to a potent G2/M cell cycle arrest, mediated by the intricate regulation of the Cyclin B1-Cdc2 complex and the induction of p21. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of 2-ME and other microtubule-targeting drugs. Further research into the nuanced effects of 2-ME on various cancer types will undoubtedly pave the way for its clinical application in oncology.

References

- 1. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. tandfonline.com [tandfonline.com]

- 5. apexbt.com [apexbt.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. 2-Methoxyestradiol induces cell cycle arrest and apoptosis of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-methoxyestradiol blocks cell-cycle progression at G(2)/M phase and inhibits growth of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. bio-rad.com [bio-rad.com]

- 23. origene.com [origene.com]

2-Methoxyestradiol: A Technical Guide to its Discovery and Anti-Tumor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of estradiol, has emerged as a promising anti-tumor agent with a multifaceted mechanism of action. Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity and exerts its potent anti-cancer effects through pathways independent of estrogen receptors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to 2-ME2's anti-tumor properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the critical signaling pathways and experimental workflows.

Introduction: The Emergence of an Endogenous Anti-Cancer Agent

Initially considered an inactive byproduct of estrogen metabolism, 2-Methoxyestradiol (2-ME2) has garnered significant attention for its potent anti-proliferative and anti-angiogenic properties.[1] It is a naturally occurring metabolite formed by the sequential hydroxylation and methylation of 17β-estradiol.[2] Preclinical studies have consistently demonstrated its efficacy against a broad spectrum of cancer cell lines, leading to its evaluation in multiple clinical trials.[3][4] The anti-tumor activity of 2-ME2 is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit the formation of new blood vessels that tumors need to grow.[5][6] A key characteristic of 2-ME2 is that its mechanism of action is largely independent of estrogen receptors, making it a potential therapeutic for a wide range of cancers, including those that are hormone-refractory.[3][7]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

2-ME2's anti-tumor effects are not mediated by a single target but rather through the disruption of several key cellular processes essential for cancer cell survival and proliferation.

Disruption of Microtubule Dynamics and Mitotic Arrest

A primary mechanism of 2-ME2 is its interaction with tubulin, the building block of microtubules. By binding to the colchicine (B1669291) site on β-tubulin, 2-ME2 disrupts microtubule polymerization and dynamics.[8][9] This interference with the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][10]

Induction of Apoptosis: Activating Intrinsic and Extrinsic Pathways

2-ME2 is a potent inducer of apoptosis in a variety of cancer cell types.[11] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12]

-

Intrinsic Pathway: 2-ME2 treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio in favor of apoptosis.[13] This results in the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: 2-ME2 has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis induced by its ligand, TRAIL.[2] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to further engage the intrinsic pathway.

Anti-Angiogenic Effects: Starving the Tumor

The ability of 2-ME2 to inhibit angiogenesis, the formation of new blood vessels, is a critical component of its anti-tumor activity.[14] It achieves this through two main mechanisms:

-

Direct Effects on Endothelial Cells: 2-ME2 directly inhibits the proliferation and migration of endothelial cells, the primary cells involved in forming blood vessels.[9]

-

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under the hypoxic conditions often found in tumors, cancer cells upregulate HIF-1α, a key transcription factor that drives the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[14] 2-ME2 has been shown to suppress the accumulation of HIF-1α, thereby reducing the production of VEGF and inhibiting angiogenesis.[14][15]

Quantitative Data on Anti-Tumor Activity

The efficacy of 2-ME2 has been quantified across numerous cancer cell lines and in in-vivo models. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| MCF-7 | Breast Adenocarcinoma | ~1.5 - 5 | 48 - Not Specified |

| MDA-MB-231 | Breast Adenocarcinoma | ~1.1 - >10 | 48 |

| MDA-MB-435 | Breast Carcinoma | 1.3 | 48 |

| T47D | Breast Cancer | 16.92 | Not Specified |

| HeLa | Cervical Cancer | 4.53 | Not Specified |

| OE33 | Esophageal Adenocarcinoma | ~5 | Not Specified |

| HUVEC | Endothelial Cells | ~3.5 | 48 |

| RSE-1 | Angiotumor Endothelial Cells | ~2.2 | 48 |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of 2-Methoxyestradiol

| Tumor Model | Treatment Dose and Duration | Tumor Growth Inhibition | Reference |

| OE33 Xenograft | 75 mg/kg/day (oral prodrug) for 12 days | 60 ± 5% reduction in tumor volume | |

| MDA-MB-435 Xenograft | Not specified (analogues tested) | 2-ME2 showed no activity, analogues up to 29.4% inhibition | |

| Ehrlich Ascites Carcinoma | 0.1 mg/mouse/day for 5 days | Significant tumor regression | |

| Endometriosis-like Lesions | 100 mg/kg/day for 5 weeks | 63% inhibition | [12] |

Table 3: Effect of 2-Methoxyestradiol on Key Apoptotic and Angiogenic Proteins

| Protein | Cancer Cell Line | Treatment Conditions | Observed Effect | Reference |

| Bcl-2 | Raji (Lymphoma) | 2.5 µmol/L for 12h | Downregulation | [13] |

| Bax | Raji (Lymphoma) | 2.5 µmol/L for 12h | Upregulation | [13] |

| Cleaved Caspase-3 | MDA-MB-468 (Breast) | 5 µM for 24-72h | Significant increase | [11] |

| HIF-1α | A549 (Lung) | Hypoxia + 2-ME2 | Significant decrease in protein expression | [14] |

| VEGF | UM-SCC-11A (Head and Neck) | 24-48h | 50.3% - 57.7% inhibition of secretion | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tumor activity of 2-ME2.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 2-ME2 (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with 2-ME2 for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with 2-ME2, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and caspases.

Protocol:

-

Protein Extraction: Lyse 2-ME2-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with different concentrations of 2-ME2.

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using imaging software.

Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by 2-ME2 and the workflows of the experimental protocols described above.

Caption: Signaling pathways affected by 2-Methoxyestradiol.

Caption: Workflow for Annexin V/PI apoptosis assay.

Caption: Workflow for cell cycle analysis.

Conclusion and Future Directions

2-Methoxyestradiol has been firmly established as a potent anti-tumor agent with a unique and multifaceted mechanism of action. Its ability to disrupt microtubule dynamics, induce apoptosis through multiple pathways, and inhibit angiogenesis, all while being largely independent of estrogen receptor signaling, makes it an attractive candidate for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area.

Despite its promise, the clinical development of 2-ME2 has been hampered by its poor oral bioavailability and rapid metabolism. Future research is likely to focus on the development of novel formulations and synthetic analogues of 2-ME2 with improved pharmacokinetic properties to enhance its therapeutic potential. Further elucidation of the intricate signaling networks modulated by 2-ME2 will also be crucial for identifying predictive biomarkers and rational combination therapies to maximize its anti-cancer efficacy.

References

- 1. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of normal and experimental angiotumor endothelial cell proliferation and cell cycle progression by 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2‐Methoxyestradiol Inhibits the Oxygen‐Sensing Pathway in Keloid Fibroblasts by Targeting HIF‐1α/PHD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 9. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Up-Regulation of Bax/BCL-2 Ratio by 2-Methoxyestradiol Induces Apoptosis in Lymphoma Raji Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-methoxyestradiol analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploratory Studies of Methoxyestradiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, which are largely independent of estrogen receptors.[1][2] This has spurred extensive research into the development of novel 2-ME2 derivatives with enhanced bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the core methodologies and key findings in the exploratory studies of these derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute further investigations in this promising field of oncology. The guide details the synthesis of 2-ME2 analogs, their mechanisms of action, and includes a compilation of quantitative data from preclinical and clinical studies. Furthermore, it provides detailed protocols for essential in vitro assays and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of estradiol (B170435), formed through the sequential actions of cytochrome P450 enzymes and catechol-O-methyltransferase (COMT).[3][4] Unlike its parent molecule, 2-ME2 exhibits minimal estrogenic activity, making it an attractive candidate for cancer therapy without the associated hormonal side effects.[5] Its anti-cancer effects are multifaceted, primarily attributed to its ability to disrupt microtubule polymerization, inhibit angiogenesis, and induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2][6] Despite its promising preclinical activity, the clinical development of 2-ME2 has been hampered by its poor oral bioavailability and rapid metabolism.[7] This has led to the exploration of numerous synthetic derivatives designed to overcome these pharmacokinetic limitations and enhance its anti-tumor potency. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these next-generation 2-ME2 analogs.

Mechanism of Action

The anti-neoplastic activity of 2-methoxyestradiol and its derivatives is attributed to several interconnected mechanisms:

-

Inhibition of Microtubule Polymerization: 2-ME2 and its analogs bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[8] This leads to mitotic spindle disorganization, arresting cells in the G2/M phase of the cell cycle, and ultimately inducing apoptosis.[9][10]

-

Anti-Angiogenic Effects: A crucial aspect of their anti-tumor activity is the inhibition of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. This is achieved, in part, through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[11][12][13]

-

Induction of Apoptosis: 2-ME2 derivatives trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] This involves the activation of caspases, modulation of Bcl-2 family proteins, and upregulation of death receptors like DR5.[10][15]

-

Cell Cycle Arrest: By disrupting microtubule function, these compounds cause a blockage in the G2/M phase of the cell cycle.[9] This is often associated with the modulation of key cell cycle regulatory proteins, including cyclin B1, Cdc2, and Cdc25C.[16]

Synthesis of Methoxyestradiol Derivatives

The development of novel 2-ME2 analogs with improved pharmacological properties is an active area of research. Common synthetic strategies involve modifications at various positions of the steroidal backbone.

General Synthetic Approach for 2-Methoxyestradiol

A practical synthesis of 2-methoxyestradiol often starts from estradiol. One key step involves the regioselective introduction of a functional group at the C-2 position. For instance, a Fries rearrangement of estradiol diacetate mediated by zirconium tetrachloride can introduce an acetyl group at C-2, which can then be further manipulated to yield 2-methoxyestradiol in a multi-step synthesis.[17]

Synthesis of Sulfamoylated Derivatives

Sulfamoylated derivatives have shown enhanced potency and bioavailability.[7] The synthesis of these analogs, such as 2-methoxyestradiol-bis-sulphamate (2-MeOE2bisMATE), typically involves the reaction of 2-methoxyestradiol with sulfamoyl chloride in the presence of a base.[18]

Synthesis of Other A-Ring Modified Derivatives

Modifications to the A-ring, such as the introduction of ethoxy or difluoromethoxy groups at the C-2 position, have been explored to enhance activity. The synthesis of these compounds often involves multi-step procedures starting from estrone (B1671321) or estradiol, utilizing various protecting group strategies and specific reagents to achieve the desired substitutions.[19][20]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of 2-methoxyestradiol and its derivatives.

Table 1: In Vitro Cytotoxicity of 2-Methoxyestradiol and Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-Methoxyestradiol | MDA-MB-435 (Breast Carcinoma) | Proliferation | 1.38 | [6] |

| 2-Methoxyestradiol | SK-OV-3 (Ovarian Carcinoma) | Proliferation | 1.79 | [6] |

| 2-Methoxyestradiol | CEM (T-lymphoblastic leukemia) | Proliferation | 2 | [14] |

| 2-Methoxy-14-dehydroestradiol | Various tumor cell lines | Proliferation | ~15-fold more potent than 2-ME2 | [21] |

| 2-Methoxyestradiol-bis-sulphamate | Breast cancer cells | Growth Inhibition | More potent than 2-ME2 | [7] |

| Sulfamoylated 2-ME2 Analogues | HeLa, MDA-MB-231 | Cell Viability | 0.5 | [22] |

Table 2: Inhibition of Tubulin Polymerization

| Compound | Assay Conditions | Ki (µM) | IC50 (µM) | Reference |

| 2-Methoxyestradiol | Competitive inhibition of colchicine (B1669291) binding | 22 | - | [8] |

| 2-Methoxyestradiol | Inhibition of purified tubulin assembly | - | 5-100 (concentration-dependent) | [23] |

Table 3: Phase I Clinical Trial Data for 2-Methoxyestradiol

| Formulation | Dose Levels | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |

| Oral Capsule | 400 mg bid to 3000 mg bid | Not reached | Grade 4 angioedema (1 episode), mild to moderate other toxicities | [24][25] |

| NanoCrystal® Dispersion (NCD) | Every 6 hours | 1000 mg | Fatigue, hypophosphatemia, increased ALT, muscle weakness | [26][27] |

| NanoCrystal® Dispersion (NCD) | Every 8 hours | Not defined | Elevated γ-glutamyltransferase, hyponatremia, fatigue, anorexia | [26][27] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of 2-methoxyestradiol derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the 2-methoxyestradiol derivative for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells.

-

Procedure:

-

Cell Treatment: Treat cells with the 2-methoxyestradiol derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

-

Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

-

Procedure:

-

Cell Treatment: Treat cells with the 2-methoxyestradiol derivative.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

-

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.

-

Compound Addition: Add the 2-methoxyestradiol derivative or control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine as an inhibitor) to the reaction mixture.

-

Polymerization Initiation: Initiate polymerization by warming the reaction mixture to 37°C in a temperature-controlled spectrophotometer.

-

Absorbance Measurement: Monitor the change in absorbance at 340 nm over time.

-

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate parameters such as the rate of polymerization and the maximum polymer mass to assess the inhibitory or enhancing effects of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-methoxyestradiol derivatives.

Signaling Pathways

References

- 1. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usz.ch [usz.ch]

- 5. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. 2-methoxyestradiol up-regulates death receptor 5 and induces apoptosis through activation of the extrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. A new, practical synthesis of 2-methoxyestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ora.ox.ac.uk [ora.ox.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. Novel 2-methoxyestradiol analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Phase I trial of 2-methoxyestradiol NanoCrystal dispersion in advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phase I Trial of 2-Methoxyestradiol NanoCrystal Dispersion in Advanced Solid Malignancies [ouci.dntb.gov.ua]

- 27. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxyestradiol: An Endogenous Metabolite of 17β-Estradiol with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol (E2), has emerged from its former status as an inactive byproduct to a molecule of significant interest for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities. This technical guide provides a comprehensive overview of 2-ME, focusing on its biosynthesis, molecular mechanisms of action, and key experimental methodologies for its study. Detailed protocols, quantitative data, and visual representations of its metabolic and signaling pathways are presented to serve as a valuable resource for researchers in oncology, cardiovascular disease, and drug development.

Introduction

Once considered an inert metabolic end-product of estrogen metabolism, 2-methoxyestradiol (2-ME) is now recognized as a potent, orally active anti-cancer and anti-angiogenic agent.[1] Its unique profile, characterized by broad-spectrum anti-proliferative effects and a favorable safety profile, has positioned it as a promising candidate for therapeutic development. A key feature of 2-ME is that its biological activities are largely independent of estrogen receptors (ERs), distinguishing it from its parent molecule, 17β-estradiol, and mitigating concerns about estrogenic side effects.[2]

This guide delves into the core scientific principles underlying 2-ME's function, providing researchers and drug development professionals with a detailed understanding of its metabolic origins and multifaceted mechanisms of action.

Biosynthesis of 2-Methoxyestradiol from 17β-Estradiol

The conversion of 17β-estradiol to 2-methoxyestradiol is a two-step enzymatic process primarily occurring in the liver, although other tissues also possess the necessary enzymes.[3]

-

Hydroxylation: The initial step involves the hydroxylation of 17β-estradiol at the C2 position of the aromatic A-ring to form 2-hydroxyestradiol (B1664083) (2-OHE2). This reaction is catalyzed by various isoforms of the cytochrome P450 (CYP) superfamily of enzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP3A4.[4][5]

-

Methylation: Subsequently, the catechol intermediate, 2-hydroxyestradiol, undergoes O-methylation at the 2-hydroxyl group. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), yielding 2-methoxyestradiol.[3][6]

Figure 1: Biosynthesis of 2-Methoxyestradiol from 17β-Estradiol.

Molecular Mechanisms of Action

2-Methoxyestradiol exerts its biological effects through a multi-pronged approach, primarily targeting the cytoskeleton, cellular signaling pathways involved in survival and proliferation, and the process of angiogenesis.

Disruption of Microtubule Dynamics

A primary mechanism of action for 2-ME is its ability to interfere with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[7][8] This disruption of the microtubule network leads to a cascade of downstream effects:

-

Mitotic Arrest: The destabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[9]

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis.

Figure 2: Mechanism of 2-Methoxyestradiol-induced mitotic arrest.

Induction of Apoptosis

2-Methoxyestradiol induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: 2-ME has been shown to upregulate the expression of Death Receptor 5 (DR5), making cells more susceptible to apoptosis induced by its ligand, TRAIL.[10] The signaling cascade involves the sequential activation of caspase-8 and caspase-3.[9]

-

Intrinsic Pathway: 2-ME can also trigger the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and the activation of caspase-9.[11]

-

Crosstalk: Evidence suggests a crosstalk between the two pathways, where caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to amplify the apoptotic signal.[2][12]

Figure 3: Apoptotic signaling pathways induced by 2-Methoxyestradiol.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a key transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions and promotes angiogenesis. 2-Methoxyestradiol has been shown to inhibit HIF-1α at the post-transcriptional level, leading to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF).[13] The exact mechanism is thought to be linked to microtubule disruption, which may interfere with the translation of HIF-1α mRNA.

Quantitative Data

The following tables summarize key quantitative data for 2-Methoxyestradiol from various in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-435 | Breast Carcinoma | 1.38 | [14] |

| SK-OV-3 | Ovarian Carcinoma | 1.79 | [14] |

| MCF-7 | Breast Carcinoma | 1.5 | [5] |

| MDA-MB-231 | Breast Carcinoma | 1.1 | [5] |

| LTED | Breast Carcinoma (Estrogen-Deprived) | 0.93 | [15] |

| MCF-10A | Non-malignant Breast Epithelial | >20 | [16] |

| HUVEC | Human Umbilical Vein Endothelial Cells | ~1.0 (for small reduction in tubule formation) | [17] |

| Oli-neu | Oligodendroglial Precursor Cells | ~1.0 (for significant growth inhibition) | [18] |

Table 2: Pharmacokinetic Parameters

| Species | Formulation | Dose | Tmax (h) | Cmax | AUC | Bioavailability (%) | Reference |

| Human | Oral Capsule | 400-3000 mg bid | 0.5 - 4 | 3.9 - 8.3 ng/mL (highly variable) | Not reported | Very low | [8] |

| Human | NanoCrystal® Dispersion | 1000 mg q6h (MTD) | ~1.5 | Increased plasma levels compared to capsule | Not reported | Improved | [4][12] |

| Rat | Oral | 10 mg/kg | Not detected | Not detected | Not detected | Very low | [7] |

| Rat | Oral (2-MeOE2bisMATE) | 10 mg/kg | - | - | - | 85 | [7] |

Note: Pharmacokinetic parameters for 2-ME are highly variable and dependent on the formulation due to its low oral bioavailability.

Table 3: Quantitative Effects on Microtubule Dynamics

| Parameter | Concentration | Effect | Reference |

| Inhibition of Colchicine Binding (Ki) | 22 µM | Competitive inhibition | [7] |

| Inhibition of Tubulin Assembly | 200 µM | Maximal inhibition (60%) | [8] |

| Microtubule Growth Rate | 4 µM | Reduced by 17% | [8] |